
Betamethasone acibutate
Vue d'ensemble
Description
L'acibutate de bétaméthasone est un corticostéroïde synthétique possédant de puissantes propriétés anti-inflammatoires et immunosuppressives. Il est couramment utilisé dans le traitement de diverses affections inflammatoires et auto-immunes. Ce composé est un dérivé de la bétaméthasone, connue pour sa forte activité glucocorticoïde et son activité minéralocorticoïde minimale .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de l'acibutate de bétaméthasone implique plusieurs étapes à partir de la 1,4,9,16-tétraène-pregna-3,20-dione. Cet intermédiaire subit des modifications aux positions 9, 11, 16, 17 et 21 pour produire la bétaméthasone et ses dérivés, y compris l'acibutate de bétaméthasone . Le procédé implique généralement l'utilisation d'acides faibles et de sels basiques doux pour neutraliser les sous-produits et améliorer le rendement .
Méthodes de Production Industrielle
La production industrielle de l'acibutate de bétaméthasone exploite les intermédiaires existants et combine les lignes de production avec d'autres corticostéroïdes comme la dexaméthasone. Cette approche réduit les coûts de fabrication et améliore l'efficacité .
Analyse Des Réactions Chimiques
Types de Réactions
L'acibutate de bétaméthasone subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en cétones.
Réduction : Réduction des cétones en groupes hydroxyle.
Substitution : Remplacement de groupes fonctionnels par d'autres, comme l'acétylation.
Réactifs et Conditions Communes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents acétylants comme l'anhydride acétique. Les réactions sont généralement effectuées à des températures et des pH contrôlés pour garantir un rendement et une pureté élevés .
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers esters et dérivés de la bétaméthasone, utilisés dans différentes formulations pharmaceutiques .
Applications de la Recherche Scientifique
L'acibutate de bétaméthasone a un large éventail d'applications de recherche scientifique :
Industrie : Employé dans la formulation de crèmes topiques, d'onguents et de suspensions injectables à usage thérapeutique.
Mécanisme d'Action
L'acibutate de bétaméthasone exerce ses effets en se liant aux récepteurs des glucocorticoïdes, ce qui entraîne la suppression des médiateurs inflammatoires tels que les prostaglandines et les leucotriènes. Il inhibe également la migration des leucocytes vers les sites d'inflammation et réduit la perméabilité capillaire . Les cibles moléculaires comprennent diverses cytokines et facteurs de transcription impliqués dans la réponse inflammatoire .
Applications De Recherche Scientifique
Dermatological Conditions
Betamethasone acibutate is frequently used to manage various dermatological disorders due to its effectiveness in reducing inflammation and itching. Common applications include:
- Eczema : Clinical studies have shown significant improvement in symptoms when using this compound compared to placebo treatments.
- Psoriasis : A randomized controlled trial indicated that patients treated with betamethasone foam experienced greater improvement in psoriasis symptoms after 28 days compared to those receiving alternative treatments .
Allergic Reactions
The compound is effective in managing severe allergic reactions, including:
- Asthma : this compound has been shown to control severe asthma exacerbations when conventional treatments fail.
- Contact Dermatitis : It is utilized in treating allergic contact dermatitis, providing relief from symptoms that are resistant to other therapies .
Autoimmune Disorders
This compound plays a crucial role in treating autoimmune conditions:
- Rheumatoid Arthritis : As an adjunct therapy, it helps manage acute exacerbations and provides symptomatic relief .
- Systemic Lupus Erythematosus : The compound has been effective in controlling inflammatory flares associated with this condition.
Case Study 1: Eczema Treatment
A 30-year-old male patient with chronic eczema unresponsive to topical treatments was administered this compound. Over four weeks, significant improvement was noted, with a reduction in pruritus and skin inflammation.
Case Study 2: Psoriasis Management
Data Tables
Application Area | Indications | Efficacy Evidence |
---|---|---|
Dermatological Conditions | Eczema, Psoriasis | Significant symptom reduction observed |
Allergic Reactions | Asthma, Contact Dermatitis | Effective control of severe reactions |
Autoimmune Disorders | Rheumatoid Arthritis, Lupus | Reduces inflammation during flares |
Mécanisme D'action
Betamethasone acibutate exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the migration of leukocytes to sites of inflammation and reduces capillary permeability . The molecular targets include various cytokines and transcription factors involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Composés Similaires
Dexaméthasone : Un autre corticostéroïde puissant avec des propriétés anti-inflammatoires similaires.
Prednisolone : Un corticostéroïde ayant à la fois une activité glucocorticoïde et minéralocorticoïde.
Triamcinolone : Connu pour ses effets à action prolongée et utilisé dans diverses affections inflammatoires.
Unicité
L'acibutate de bétaméthasone est unique en raison de sa forte activité glucocorticoïde et de son activité minéralocorticoïde minimale, ce qui le rend très efficace pour réduire l'inflammation sans causer de rétention hydrique ou de déséquilibre électrolytique significatif .
Activité Biologique
Betamethasone acibutate is a synthetic glucocorticoid belonging to the corticosteroid family, primarily utilized for its potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.
This compound exerts its effects through:
- Glucocorticoid Receptor Activation : It binds to glucocorticoid receptors in target cells, leading to the modulation of gene expression associated with inflammation and immune response.
- Nongenomic Pathways : Besides genomic actions, it can also influence cellular responses rapidly via membrane-bound receptors, affecting T-cell and monocyte activity .
Pharmacokinetics
- Absorption : The absorption rate varies depending on the formulation used (e.g., ointment vs. cream).
- Volume of Distribution : Following intramuscular administration, the volume of distribution was reported as 94,584 ± 23,539 mL .
- Half-life : Approximately 10.2 ± 2.5 hours post-intramuscular injection .
- Metabolism : Betamethasone is metabolized primarily in the liver, yielding several metabolites through hydroxylation and oxidation processes .
Anti-inflammatory Properties
This compound is recognized for its significant anti-inflammatory effects. In vitro studies have shown that it effectively reduces cytokine production and inhibits inflammatory pathways in various cell types, including monocytes and lymphocytes .
Table 1: IC50 Values of this compound
Cell Type | IC50 (ng/ml) | Reference |
---|---|---|
Concanavalin A-stimulated PBMCs | 0.072 (0.01-222.5) | |
Streptococcal pyrogenic | 291.6 (0.001-1171.5) |
Clinical Applications
This compound is commonly used in various clinical settings:
- Dermatology : Effective in treating inflammatory skin conditions such as eczema and psoriasis.
- Obstetrics : Administered to pregnant women at risk of preterm birth to enhance fetal lung maturity and reduce neonatal morbidity and mortality .
- Rheumatology : Utilized for managing autoimmune disorders due to its immunosuppressive effects .
Effectiveness in Preterm Birth
A notable case-control study evaluated the effectiveness of antenatal betamethasone in women with twin versus singleton gestations. The study found no significant differences in neonatal outcomes between the two groups, suggesting that betamethasone's efficacy is maintained regardless of gestation type .
Table 2: Neonatal Outcomes in Case-Control Study
Outcome | Twins (n=60) | Singletons (n=60) | p-value |
---|---|---|---|
Need for Mechanical Ventilation | X% | Y% | 0.14 |
Days on Ventilator | Mean ± SD | Mean ± SD | |
Neonatal Deaths | A% | B% |
Adverse Effects
While this compound is effective, it may cause side effects such as:
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-15(2)24(34)36-28(23(33)14-35-17(4)30)16(3)11-21-20-8-7-18-12-19(31)9-10-25(18,5)27(20,29)22(32)13-26(21,28)6/h9-10,12,15-16,20-22,32H,7-8,11,13-14H2,1-6H3/t16-,20-,21-,22-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVBESWWSSQAN-QEVRMTOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022669 | |
Record name | Betamethasone acibutate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-05-4 | |
Record name | (11β,16β)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(2-methyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5534-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamethasone acibutate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone acibutate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Betamethasone acibutate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAMETHASONE ACIBUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90I96070LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.